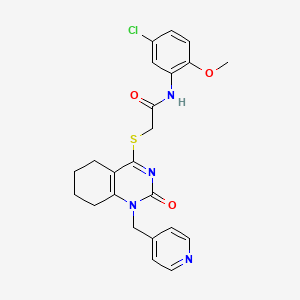

N-(5-chloro-2-methoxyphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Description

N-(5-chloro-2-methoxyphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a structurally complex quinazolinone derivative characterized by a partially saturated bicyclic core (hexahydroquinazolinone), a thioacetamide linker, and a pyridin-4-ylmethyl substituent. This compound shares a thioacetamide-quinazolinone scaffold with several analogs reported in the literature, but its unique structural features—such as the hexahydro ring system and pyridine-containing side chain—distinguish it from other derivatives.

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClN4O3S/c1-31-20-7-6-16(24)12-18(20)26-21(29)14-32-22-17-4-2-3-5-19(17)28(23(30)27-22)13-15-8-10-25-11-9-15/h6-12H,2-5,13-14H2,1H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVXDGLKJIOPLRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CC4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Chlorinated aromatic ring : The presence of a 5-chloro substituent on the methoxyphenyl group.

- Thioacetamide linkage : Connecting the methoxyphenyl moiety with a quinazoline derivative.

- Pyridine ring : Contributing to its biological activity and interaction with various biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance:

- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. This is mediated through interactions with key regulatory proteins such as Bcl-2 .

| Compound | IC50 (µM) | Cell Line | Mechanism |

|---|---|---|---|

| Example 1 | 1.61 ± 1.92 | A431 (skin cancer) | Apoptosis induction |

| Example 2 | 1.98 ± 1.22 | Jurkat (leukemia) | Bcl-2 inhibition |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties . A study indicated that derivatives of thiazole and quinazoline exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria .

| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Antibacterial | 10 µg/mL |

| Compound B | Antifungal | 15 µg/mL |

Neuroprotective Effects

Emerging research suggests that similar compounds may possess neuroprotective effects , potentially useful in treating neurodegenerative diseases. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .

Study on Antitumor Effects

In a controlled study assessing the antitumor effects of the compound:

- Methodology : Various concentrations were tested on human cancer cell lines.

- Results : Significant reduction in cell viability was observed at concentrations above 5 µM.

- : The compound demonstrated a dose-dependent response with potential for further development as an anticancer agent.

Study on Antimicrobial Properties

A separate investigation into antimicrobial activity revealed:

- Testing Method : Disk diffusion method was employed against several bacterial strains.

- Findings : The compound showed effective inhibition zones comparable to standard antibiotics.

- Implications : Suggests potential application in treating bacterial infections resistant to conventional therapies.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of tetrahydroindazoles exhibit significant antiproliferative activity against various cancer cell lines. For instance, certain synthesized compounds have shown IC50 values in the low micromolar range against lung carcinoma cell lines, suggesting their potential as anticancer agents . The structure-activity relationship (SAR) studies have demonstrated that modifications at specific positions enhance their efficacy against tumor cells .

Antibacterial Properties

Tetrahydroindazole derivatives have also been evaluated for antibacterial activity. In one study, compounds showed effective inhibition against multidrug-resistant strains of bacteria, with minimum inhibitory concentration (MIC) values indicating promising antibacterial properties . This highlights their potential role in addressing antibiotic resistance.

Sigma Receptor Modulation

The sigma-2 receptor has been identified as a target for various diseases, including central nervous system (CNS) disorders and cancer. Compounds derived from tetrahydroindazole have been developed to selectively modulate these receptors. For example, modifications to the C5 position of the tetrahydroindazole significantly improved selectivity for sigma-2 receptors over sigma-1 receptors, indicating a pathway for developing targeted therapies for CNS-related conditions .

Case Studies and Research Findings

Comparison with Similar Compounds

Key Observations:

Core Saturation: The target compound’s hexahydroquinazolinone core (six-membered saturated ring fused to a pyrimidinone) contrasts with dihydroquinazolinones (e.g., compound 5 in ) and fully aromatic quinazolines. Saturation likely enhances conformational flexibility and may improve solubility compared to planar aromatic systems .

The 5-chloro-2-methoxyphenyl moiety is shared with compound 13 in and , suggesting a preference for halogenated aryl groups in this structural class.

Synthetic Yields: While synthesis details for the target compound are unavailable, analogs with simpler cores (e.g., thiazolidinones in ) show yields ranging from 53% to 90%, whereas quinazolinone derivatives () achieve higher yields (68–91%), indicating efficient protocols for the latter.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how are reaction progress and purity monitored?

- Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, coupling a thiol-containing hexahydroquinazolinone intermediate with a chloroacetylated aromatic amine under basic conditions (e.g., K₂CO₃ in DMF) . Reaction progress is monitored via TLC (e.g., silica gel plates with ethyl acetate/hexane eluent), and purity is confirmed by melting point analysis and HPLC. IR and NMR spectroscopy are critical for verifying functional groups (e.g., thioacetamide C=S stretch at ~1250 cm⁻¹, pyridine ring protons at δ 8.5–9.0 ppm) .

Q. How should researchers characterize the molecular structure of this compound?

- Methodology : Use a combination of:

- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]⁺ ion).

- ¹H/¹³C NMR to assign protons and carbons (e.g., methylene groups in the hexahydroquinazolinone core at δ 2.5–3.5 ppm, methoxy singlet at δ 3.8 ppm) .

- X-ray crystallography (if crystalline) to resolve stereochemistry of the hexahydroquinazolinone ring .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Methodology : Screen against target enzymes (e.g., lipoxygenase, tyrosine kinases) using spectrophotometric assays. For instance:

- Lipoxygenase inhibition : Monitor hydroperoxide formation at 234 nm .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation?

- Methodology : Apply Design of Experiments (DoE) to identify critical variables (e.g., solvent polarity, temperature, stoichiometry). For example:

- Flow chemistry : Continuous synthesis in microreactors improves mixing and reduces side reactions (e.g., dimerization of intermediates) .

- Catalyst screening : Test Pd/C or CuI for coupling steps to enhance efficiency .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodology :

- Dose-response refinement : Use narrower concentration ranges (e.g., 0.1–100 µM) and replicate experiments with controls (e.g., enzyme denaturation checks).

- Off-target profiling : Employ proteome-wide affinity chromatography or kinase panel screens to identify unintended targets .

- Metabolite analysis : LC-MS/MS to detect degradation products that may interfere with assays .

Q. What computational strategies support structure-activity relationship (SAR) studies?

- Methodology :

- Molecular docking : Simulate binding to target proteins (e.g., quinazoline-based kinases) using AutoDock Vina or Schrödinger Suite .

- QSAR modeling : Corrogate substituent effects (e.g., electron-withdrawing Cl vs. OCH₃) with biological activity using partial least squares regression .

Q. How can stability and solubility challenges be addressed in formulation?

- Methodology :

- Salt formation : Test hydrochloride or mesylate salts to improve aqueous solubility.

- Co-solvent systems : Use PEG-400/water mixtures for in vivo studies, validated by dynamic light scattering (DLS) for aggregation .

Notes for Rigor

- Reproducibility : Report reaction conditions in detail (e.g., degassing steps for air-sensitive thiol intermediates) .

- Statistical validation : Use ANOVA for biological triplicates (p < 0.05 threshold) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.